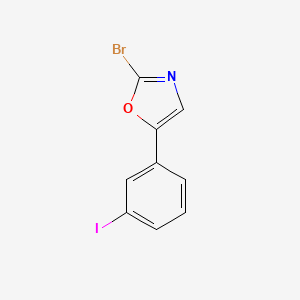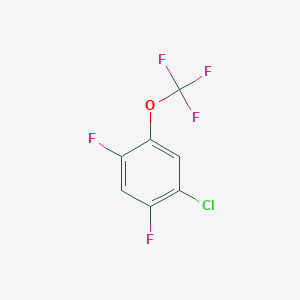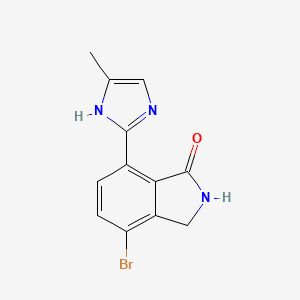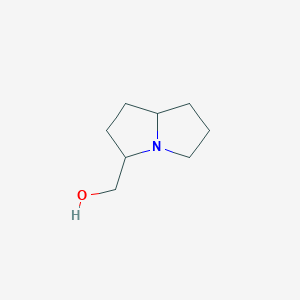
(R)-1-Butoxypropan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-1-Butoxypropan-2-ol is an organic compound with the molecular formula C7H16O2. It is a chiral secondary alcohol, meaning it has a specific three-dimensional arrangement that makes it non-superimposable on its mirror image. This compound is used in various industrial and scientific applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
®-1-Butoxypropan-2-ol can be synthesized through several methods. One common approach involves the reaction of ®-propylene oxide with butanol in the presence of a catalyst. The reaction typically occurs under mild conditions, with temperatures ranging from 50°C to 100°C and pressures of 1-5 atmospheres. The catalyst used can be an acid or a base, depending on the desired reaction pathway.
Industrial Production Methods
In industrial settings, ®-1-Butoxypropan-2-ol is produced using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic reaction as in the laboratory but is scaled up to handle larger quantities of reactants. The use of advanced catalysts and optimized reaction conditions helps to maximize efficiency and minimize waste.
化学反応の分析
Types of Reactions
®-1-Butoxypropan-2-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form butoxypropanone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to butoxypropanol using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium at room temperature.
Reduction: Lithium aluminum hydride in dry ether at low temperatures.
Substitution: Hydrochloric acid or sulfuric acid as catalysts at elevated temperatures.
Major Products Formed
Oxidation: Butoxypropanone
Reduction: Butoxypropanol
Substitution: Various substituted propanols depending on the nucleophile used.
科学的研究の応用
Chemistry
®-1-Butoxypropan-2-ol is used as a solvent and intermediate in organic synthesis. Its chiral nature makes it valuable in the synthesis of enantiomerically pure compounds.
Biology
In biological research, it is used as a reagent in the synthesis of biologically active molecules. Its ability to form hydrogen bonds makes it useful in studying enzyme-substrate interactions.
Medicine
The compound is investigated for its potential use in drug development, particularly in the synthesis of chiral drugs. Its unique properties allow for the creation of drugs with specific stereochemistry, which can improve efficacy and reduce side effects.
Industry
In the industrial sector, ®-1-Butoxypropan-2-ol is used as a solvent in coatings, inks, and adhesives. Its ability to dissolve a wide range of substances makes it versatile for various applications.
作用機序
The mechanism of action of ®-1-Butoxypropan-2-ol involves its interaction with various molecular targets. In chemical reactions, it acts as a nucleophile, attacking electrophilic centers in other molecules. In biological systems, it can interact with enzymes and proteins through hydrogen bonding and hydrophobic interactions, affecting their activity and function.
類似化合物との比較
Similar Compounds
(S)-1-Butoxypropan-2-ol: The enantiomer of ®-1-Butoxypropan-2-ol, with similar chemical properties but different biological activity.
1-Butoxyethanol: A related compound with a shorter carbon chain, used as a solvent in various applications.
2-Butoxyethanol: Another similar compound, used in cleaning products and as a solvent.
Uniqueness
®-1-Butoxypropan-2-ol is unique due to its chiral nature, which allows it to be used in the synthesis of enantiomerically pure compounds. Its specific three-dimensional arrangement makes it valuable in applications where stereochemistry is crucial, such as drug development and asymmetric synthesis.
特性
分子式 |
C7H16O2 |
|---|---|
分子量 |
132.20 g/mol |
IUPAC名 |
(2R)-1-butoxypropan-2-ol |
InChI |
InChI=1S/C7H16O2/c1-3-4-5-9-6-7(2)8/h7-8H,3-6H2,1-2H3/t7-/m1/s1 |
InChIキー |
RWNUSVWFHDHRCJ-SSDOTTSWSA-N |
異性体SMILES |
CCCCOC[C@@H](C)O |
正規SMILES |
CCCCOCC(C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![tert-Butyl (S)-3-hydroxy-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B12956469.png)

![(1R,5R)-tert-Butyl 10-hydroxy-8-oxo-4,5,6,8-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(2H)-carboxylate](/img/structure/B12956476.png)

![7-Benzyl-4-(2-fluoro-4-(trifluoromethyl)benzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B12956480.png)

![6-(Benzyloxy)bicyclo[3.1.0]hexan-3-ol](/img/structure/B12956492.png)
![(2S,3R)-3-(tert-Butyl)-4-(2,6-dimethoxyphenyl)-2-(2,4,6-triisopropylbenzyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole](/img/structure/B12956499.png)

